N-Methoxycarbonylmaleimide

Vue d'ensemble

Description

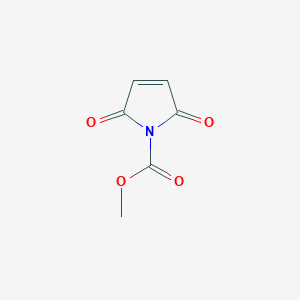

N-Methoxycarbonylmaleimide is a synthetic organic compound with the molecular formula C6H5NO4. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its role in modifying oligonucleotides and peptides, making it a valuable tool for various biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Methoxycarbonylmaleimide can be synthesized through the reaction of maleimide with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up for larger quantities. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methoxycarbonylmaleimide undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form maleimide-modified oligonucleotides and peptides

Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

Common Reagents and Conditions:

Amines: React with this compound under alkaline conditions to form maleimide-modified products

Dienes: React with this compound in the presence of a catalyst to form cycloaddition products.

Major Products:

Maleimide-Modified Oligonucleotides and Peptides: Formed through substitution reactions with amines

Cycloaddition Products: Formed through Diels-Alder reactions with dienes.

Applications De Recherche Scientifique

Bioconjugation Applications

N-Methoxycarbonylmaleimide serves as a crucial building block for the introduction of maleimide groups in biomolecules, particularly in peptides and oligonucleotides. The maleimide-thiol reaction is highly selective, allowing for the specific labeling of thiol-containing biomolecules.

The compound is also pivotal in the development of radiopharmaceuticals. Maleimide-based prosthetic groups have been extensively studied for their ability to label thiol-containing biomolecules with radioisotopes, facilitating imaging and therapeutic applications.

Case Study: Synthesis of Radiolabeled Compounds

In a recent study, N-MCM was utilized to synthesize a novel thiol-specific prosthetic agent for PET imaging. The synthesis involved a one-pot two-step strategy that yielded a radiochemical yield of approximately 26% within 75 minutes. This compound was then conjugated to a peptide, demonstrating favorable imaging properties .

| Radiopharmaceutical | Radiochemical Yield | Specific Activity (GBq/μmol) |

|---|---|---|

| [18F]FNEM | 26% | 19–88 |

| [18F]FBEM | 17.3% | 91–176 |

Materials Science

N-MCM has been employed in materials science to manipulate the properties of chemical networks. By reacting N-MCM with polyethylene glycol derivatives, researchers have been able to modify diffusion coefficients in reaction-diffusion systems.

Case Study: Chemical Waves in Reaction-Diffusion Networks

A study investigated the diffusion behavior of substituted maleimides derived from N-MCM within chemical wave systems. The results indicated that modifying the maleimide structure significantly affected the diffusion coefficients, which are critical for controlling reaction dynamics .

| Compound | Diffusion Coefficient (cm²/s) |

|---|---|

| Unsubstituted Maleimide | |

| TPEG-Mal | |

| HPEG-Mal |

Mécanisme D'action

The mechanism of action of N-Methoxycarbonylmaleimide involves its ability to form covalent bonds with nucleophiles such as amines. This reactivity allows it to modify oligonucleotides and peptides, thereby altering their properties and functions. The compound’s interactions are mediated by hydrogen bonds and hydrophobic interactions, making it a versatile tool for biochemical research .

Comparaison Avec Des Composés Similaires

- N-Hydroxyethylmaleimide

- N-Aminoethylmaleimide

- N-Maleoyl-β-alanine

- N-Hydroxymaleimide

Comparison: N-Methoxycarbonylmaleimide is unique due to its methoxycarbonyl group, which enhances its reactivity and specificity in modifying oligonucleotides and peptides. Compared to other maleimide derivatives, it offers greater control over the final construct, making it a preferred choice for precise biochemical applications .

Activité Biologique

N-Methoxycarbonylmaleimide is a compound of significant interest in medicinal chemistry and bioconjugation due to its unique structural properties and biological activities. This article delves into the biological activities associated with this compound, summarizing key research findings, synthesis methods, and potential applications in drug development and bioconjugation.

Chemical Structure and Synthesis

This compound is a derivative of maleimide, characterized by the addition of a methoxycarbonyl group at the nitrogen atom. This modification enhances its reactivity towards thiols, making it a valuable tool for bioconjugation applications.

Synthesis Overview

The synthesis of this compound typically involves the reaction of maleic anhydride with methanol in the presence of an acid catalyst, followed by subsequent reactions to introduce the methoxycarbonyl group. This process yields a compound that can be further modified for various applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, particularly in the fields of antibacterial and antileishmanial effects.

Antibacterial Activity

Studies have shown that certain maleimide derivatives, including this compound, possess significant antibacterial properties. For instance, compounds derived from maleimides have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting bacterial growth .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Antileishmanial Activity

This compound has also been evaluated for its antileishmanial activity. In vitro studies indicated that specific derivatives exhibited higher efficacy than standard treatments like amphotericin B. For example, certain compounds showed IC50 values significantly lower than those of traditional antileishmanial drugs .

| Compound ID | IC50 (µg/mL) | Comparison to Amphotericin B |

|---|---|---|

| 16 | <0.0128 | 10x more effective |

| 42 | <0.0128 | 10x more effective |

The mechanism by which this compound exerts its biological effects involves its ability to react with thiol groups in proteins and enzymes. This reactivity allows it to form stable conjugates that can alter the function of target biomolecules, leading to antibacterial or antiparasitic effects. The specificity for thiols makes it an excellent candidate for targeted drug delivery systems.

Case Studies

- Antibacterial Efficacy : In a study evaluating various maleimides, this compound demonstrated a strong inhibitory effect on both E. coli and S. aureus. The results suggested that structural modifications could enhance antibacterial potency .

- Antileishmanial Activity : A series of maleimides were tested against Leishmania donovani, with this compound derivatives showing superior activity compared to conventional treatments. The structure-activity relationship indicated that unsubstituted maleimides had the highest efficacy .

Applications in Bioconjugation

This compound is particularly valuable in bioconjugation techniques, especially for modifying oligonucleotides and proteins. Its ability to selectively react with thiol groups allows for the creation of stable conjugates that can be used in therapeutic applications.

Oligonucleotide Conjugation

Recent research highlighted the use of this compound for preparing maleimide-modified oligonucleotides directly from amino-modified DNA without additional linkers. This method enhances the efficiency of conjugation reactions and provides greater control over the final product .

Propriétés

IUPAC Name |

methyl 2,5-dioxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAZQXZGAVBLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204311 | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-48-6 | |

| Record name | N-(Methoxycarbonyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Methoxycarbonylmaleimide in bioconjugation chemistry?

A1: this compound is a valuable reagent for conjugating molecules, particularly in oligonucleotide modification. [, ] It reacts efficiently with amine groups, allowing for the direct introduction of a maleimide functionality onto a molecule. This maleimide group can then react with thiol groups, enabling the conjugation of the molecule to other thiol-containing molecules, such as proteins. []

Q2: How does the reactivity of this compound compare to traditional heterobifunctional linkers used for similar conjugation reactions?

A2: Studies have shown that oligonucleotides modified with this compound exhibit comparable reactivity to those modified with the traditional heterobifunctional linker, 4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC), when conjugated to bovine serum albumin. [] This suggests that this compound provides a viable alternative to conventional methods, offering a simpler approach without compromising reactivity.

Q3: Can you provide an example of a successful application of this compound in radiolabeling?

A3: Researchers successfully synthesized a novel fluorine-18 labeled reagent, 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([(18)F]FPyME), using this compound. [] This reagent utilizes the reactivity of the maleimide group for chemoselective conjugation with thiol-containing peptides and proteins. The incorporation of fluorine-18 allows for its application in Positron Emission Tomography (PET) imaging.

Q4: What are the advantages of using this compound in the synthesis of [(18)F]FPyME compared to other radiolabeling strategies?

A4: [(18)F]FPyME demonstrates high chemoselectivity for thiol groups over amine groups, offering a significant advantage over less selective [(18)F] reagents that target both functionalities. [] This selectivity is crucial when working with complex biomolecules like proteins, ensuring the radiolabel is introduced at the desired location without unwanted side reactions. This precise labeling enables the development of more targeted and effective radiopharmaceuticals for PET imaging.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.